
1-(3,5-Dichlorophenyl)-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorphenyl)-8-fluornaphthalin ist eine organische Verbindung, die zur Klasse der aromatischen Kohlenwasserstoffe gehört. Sie zeichnet sich durch das Vorhandensein eines Naphthalinrings aus, der mit einer 3,5-Dichlorphenylgruppe und einem Fluoratom substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3,5-Dichlorphenyl)-8-fluornaphthalin erfolgt typischerweise über mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Friedel-Crafts-Acylierung von Naphthalin mit 3,5-Dichlorbenzoylchlorid, gefolgt von einer Fluorierung. Die Reaktionsbedingungen erfordern häufig die Verwendung eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) und wasserfreie Bedingungen, um Hydrolyse zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Prozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie mikrowellen-gestützter Synthese und katalytischer Prozesse kann die Effizienz der Produktion verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
1-(3,5-Dichlorphenyl)-8-fluornaphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium.
Reduktion: LiAlH4 in wasserfreiem Ether.
Substitution: NaOCH3 in Methanol oder NaOEt in Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorphenyl)-8-fluornaphthalin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es dient als Sonde zur Untersuchung der Wechselwirkungen aromatischer Verbindungen mit biologischen Makromolekülen.
Industrie: Einsatz bei der Herstellung von Hochleistungsmaterialien, darunter Polymere und Flüssigkristalle.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,5-Dichlorphenyl)-8-fluornaphthalin beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Zum Beispiel kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert . Die beteiligten Signalwege umfassen oft Signaltransduktionsmechanismen, die zelluläre Prozesse regulieren .
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3,5-Dichlorphenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amin: Eine Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlicher biologischer Aktivität.
2-(4-Amino-3,5-dichlorphenyl)-2-isopropylamino-ethanolhydrochlorid: Eine weitere Verbindung mit einer 3,5-Dichlorphenylgruppe, die in verschiedenen Anwendungen eingesetzt wird.
Einzigartigkeit
1-(3,5-Dichlorphenyl)-8-fluornaphthalin ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Fluor-Substituenten am aromatischen Ring einzigartig, was ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Eigenschaften machen es besonders nützlich für die Konstruktion von Molekülen mit spezifischer Reaktivität und biologischer Aktivität .
Eigenschaften
Molekularformel |
C16H9Cl2F |
|---|---|
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-15(19)16(10)14/h1-9H |
InChI-Schlüssel |
JOGGHHRNDZRBMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC(=C3)Cl)Cl)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)
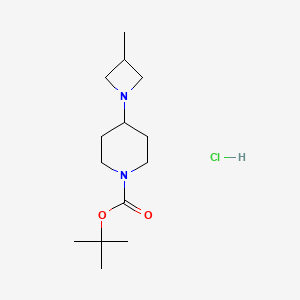
![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
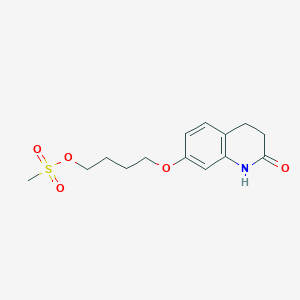
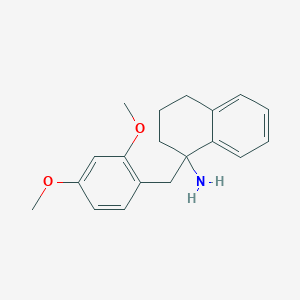
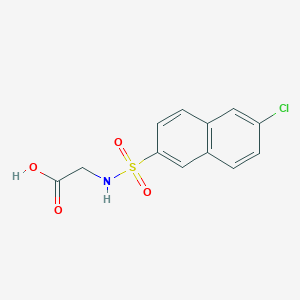
![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)

![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)
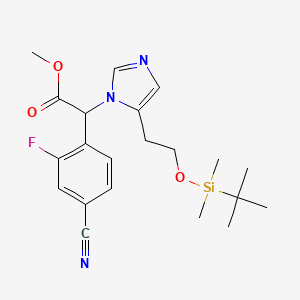
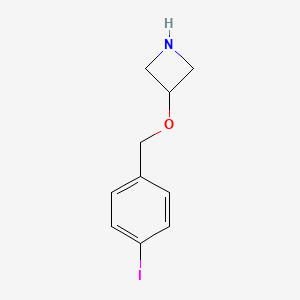
![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)

